Tert-butyl N-[1-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pyrrolidin-3-yl]carbamate
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Overview
Description
Tert-butyl N-[1-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pyrrolidin-3-yl]carbamate is a synthetic organic compound that has garnered attention in various fields of scientific research. Known for its distinct structural features, it consists of a fluorophenyl group attached to a pyrazolyl ring, which is further connected to a pyrrolidinyl moiety. The tert-butyl group and carbamate functionality confer unique chemical properties, making it an intriguing subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pyrrolidin-3-yl]carbamate typically involves multi-step procedures. One common approach includes:
Formation of the Pyrazolyl Intermediate: : The starting material, 4-fluorophenyl hydrazine, reacts with a diketone under reflux conditions to form a 1H-pyrazol-3-yl compound.
Pyrrolidinyl Substitution: : The pyrazolyl intermediate undergoes a substitution reaction with a pyrrolidine derivative in the presence of a base such as potassium carbonate.
Carbamate Formation: : The final step involves reacting the pyrrolidinyl intermediate with tert-butyl chloroformate in a solvent like dichloromethane, using triethylamine as a base to yield the desired carbamate.
Industrial Production Methods: Scaling up for industrial production might require optimization of these reaction conditions for efficiency, cost-effectiveness, and safety. Continuous flow synthesis, solvent selection, and purification techniques are crucial aspects considered in the industry.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-[1-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pyrrolidin-3-yl]carbamate undergoes various reactions, including:
Oxidation: : Can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Subject to reduction under conditions involving reagents such as lithium aluminum hydride.
Substitution: : Engages in nucleophilic substitution reactions due to the presence of the fluoro substituent on the phenyl ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Lithium aluminum hydride in tetrahydrofuran.
Substitution: : Sodium hydride in aprotic solvents like dimethylformamide.
Major Products: The reactions lead to various derivatives including oxidized products, reduced forms, and substituted carbamates, depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry
Ligand Design: : Used in the design of ligands for metal complexes.
Organic Synthesis: : Serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Drug Development: : Explored for potential therapeutic properties due to its structural framework.
Molecular Probes: : Utilized in designing probes for studying biological pathways.
Industry
Polymer Chemistry: : Investigated for applications in polymer stabilizers and additives.
Agricultural Chemistry:
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets such as enzymes or receptors. The mechanism often involves binding to these targets and modulating their activity, which can lead to biological outcomes like inhibition or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1-phenylpyrazol-3-yl)pyrrolidine
tert-butyl N-(1-(4-methylphenyl)pyrazol-3-yl)pyrrolidinecarbamate
Uniqueness
The presence of the 4-fluorophenyl group imparts distinct electronic properties, influencing reactivity and binding affinity.
The combination of pyrazolyl and pyrrolidinyl rings confers unique steric and conformational characteristics, setting it apart from other similar compounds.
By carefully crafting the synthesis, understanding its reactions, and exploring its applications, tert-butyl N-[1-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pyrrolidin-3-yl]carbamate proves to be a compound of notable interest in various scientific domains.
Properties
IUPAC Name |
tert-butyl N-[1-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O2/c1-18(2,3)25-17(24)20-14-8-9-23(11-14)16-10-15(21-22-16)12-4-6-13(19)7-5-12/h4-7,10,14H,8-9,11H2,1-3H3,(H,20,24)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDWXBRZUXJFCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=NNC(=C2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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